molecular formula C24H19N5O3 B2509326 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1797139-40-2

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2509326
CAS No.: 1797139-40-2
M. Wt: 425.448
InChI Key: ZUXYCFWDRKXJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound composed of diverse aromatic rings and heterocyclic structures. It is characterized by the presence of functional groups that contribute to its unique chemical properties. The compound finds utility in various research and industrial applications due to its distinctive structural features.

Preparation Methods

: Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, each requiring precise reaction conditions such as temperature, solvents, and catalysts.

  • Formation of 1,2,4-oxadiazole intermediate: Starting from a furan derivative, the reaction involves condensation with a hydrazide compound under acidic conditions to yield the oxadiazole ring.

  • Coupling reactions: The formed oxadiazole intermediate is coupled with a suitable halogenated benzene derivative in the presence of a base to form the desired phenyl-oxadiazole structure.

  • Final construction: The pyrazole ring is then introduced through cyclization reactions involving appropriate reagents and conditions, followed by the coupling with the carboxamide moiety.

Industrial Production Methods: In industrial settings, the production process is optimized for yield and efficiency. Large-scale synthesis may involve continuous flow reactors, automated control systems, and scalable reaction conditions to meet the demand for high-purity compounds.

Chemical Reactions Analysis

: Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions leading to the formation of various oxides and peroxides depending on the applied oxidizing agents and conditions.

  • Reduction: Reduction reactions involve the conversion of carbonyl or nitro groups into corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide under controlled conditions.

  • Reduction: Common reducers include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: Typical reagents involve halogenated compounds, nucleophiles like amines or alcohols, and catalysts such as palladium or copper complexes.

Major Products Formed from These Reactions: The products of these reactions depend on the specific pathway and conditions but may include various functionalized derivatives with modified aromatic and heterocyclic rings.

Scientific Research Applications

: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has extensive applications in multiple scientific fields:

  • Chemistry: Used as a precursor in the synthesis of other complex organic molecules, catalyst design, and as a model compound in reaction mechanism studies.

  • Biology: Investigated for its potential as an inhibitor or activator of certain biological pathways, impacting studies in enzymology, protein interactions, and cellular processes.

  • Medicine: Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its unique structure allows it to interact with biological targets in a specific manner.

  • Industry: Utilized in the development of new materials, agrochemicals, and pharmaceutical intermediates due to its versatile chemical reactivity.

Comparison with Similar Compounds

: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is compared with similar compounds such as:

  • N-(2-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-carboxamide

  • N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxamide

The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity compared to other related compounds.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-16-19(15-25-29(16)18-9-3-2-4-10-18)24(30)26-20-11-6-5-8-17(20)14-22-27-23(28-32-22)21-12-7-13-31-21/h2-13,15H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXYCFWDRKXJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.